what is the mechanism of action of FAUC 3019
what is the mechanism of action of FAUC 3019
An In-Depth Technical Guide to the Mechanism of Action of Pamrevlumab (FG-3019)
Introduction
Pamrevlumab, also known as FG-3019, is a first-in-class, fully human monoclonal antibody developed to target Connective Tissue Growth Factor (CTGF).[1][2][3][4] CTGF, also known as CCN2, is a matricellular protein that plays a pivotal role in the pathogenesis of fibrotic diseases and has been implicated in tumor progression.[5][6][7] Pamrevlumab is under investigation for the treatment of various conditions, including idiopathic pulmonary fibrosis (IPF), locally advanced unresectable pancreatic cancer (LAPC), and Duchenne muscular dystrophy (DMD).[4][8] This document provides a comprehensive overview of the mechanism of action of Pamrevlumab, supported by data from preclinical and clinical studies.
Core Mechanism of Action
The primary mechanism of action of Pamrevlumab is the inhibition of CTGF activity.[1][3][4] Pamrevlumab binds directly to CTGF, thereby preventing its interaction with cell surface receptors and subsequent activation of downstream signaling pathways.[9] This interference with CTGF signaling disrupts key pathological processes such as fibroblast proliferation, extracellular matrix (ECM) deposition, and tumor cell growth and metastasis.[7][9]
Signaling Pathway of CTGF and Inhibition by Pamrevlumab
CTGF mediates its effects through various signaling pathways that are central to fibrosis and cancer. The diagram below illustrates the key signaling cascade and the point of intervention by Pamrevlumab.
Pharmacodynamics and Pharmacokinetics
Studies in rats have shown that Pamrevlumab exhibits non-linear pharmacokinetics, which is indicative of target-mediated drug disposition.[10][11] The clearance of Pamrevlumab decreases with increasing doses, suggesting a saturable elimination process.[10] Co-administration of recombinant human CTGF (rhCTGF) with Pamrevlumab leads to a significant increase in the elimination rate of the antibody, with redistribution from the blood to the liver, kidney, spleen, and adrenal glands.[10][11]
Pharmacokinetic Parameters of Pamrevlumab in Rats
| Dose (mg/kg) | Half-life (T1/2) (days) | Clearance (Cl) (ml/kg/day) |
| 0.03 | 1.36 | 90.6 |
| 100 | 7.31 | 8.9 |
| Data from a study in male rats demonstrating dose-dependent pharmacokinetics.[10] |
Preclinical and Clinical Evidence
Idiopathic Pulmonary Fibrosis (IPF)
In preclinical models of lung fibrosis, treatment with Pamrevlumab has been shown to reduce scar tissue formation and preserve organ function.[3] Clinical trials in patients with IPF have demonstrated that Pamrevlumab can slow the decline in lung function as measured by forced vital capacity (FVC).[6][12] A Phase 2, randomized, double-blind, placebo-controlled study showed a statistically significant difference in the change from baseline in FVC percent predicted at week 48 for patients treated with Pamrevlumab compared to placebo.[8]
Pancreatic Cancer
Preclinical studies have demonstrated that CTGF plays a role in pancreatic cancer progression.[7] Pamrevlumab has been shown to block tumor growth and metastasis in orthotopic mouse models of pancreatic cancer.[7] The proposed mechanism in this context involves the attenuation of tumor angiogenesis and disruption of the communication between tumor cells and the surrounding stroma.[7]
Experimental Protocols
Animal Model of Pancreatic Cancer
A representative experimental workflow for evaluating the efficacy of Pamrevlumab in a preclinical model of pancreatic cancer is outlined below.
Methodology for Immunohistochemical Analysis of Pamrevlumab Distribution:
To determine the tissue localization of Pamrevlumab, 125I-labeled FG-3019 was co-administered with rhCTGF to rats.[10][11] Tissues such as the liver, kidney, spleen, and adrenal glands were collected, and immunohistochemistry was performed to visualize the distribution of the antibody.[10][11] This analysis revealed the presence of Pamrevlumab along the sinusoids of the liver and adrenal glands, the capillaries of the kidney glomeruli, and in the spleen.[10][11]
Conclusion
Pamrevlumab (FG-3019) is a targeted therapeutic that functions by neutralizing the pro-fibrotic and pro-tumorigenic actions of Connective Tissue Growth Factor. Its mechanism of action is well-supported by a body of preclinical and clinical data, demonstrating its potential to treat a range of diseases characterized by fibrosis and aberrant cell proliferation. Ongoing and completed clinical trials continue to evaluate the safety and efficacy of Pamrevlumab in various patient populations.[1][13][14][15][16]
References
- 1. FG-3019 anti-connective tissue growth factor monoclonal antibody: results of an open-label clinical trial in idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. investor.fibrogen.com [investor.fibrogen.com]
- 4. parentprojectmd.org [parentprojectmd.org]
- 5. investor.fibrogen.com [investor.fibrogen.com]
- 6. Breathe, breathe in the air: the anti-CCN2 antibody pamrevlumab (FG-3019) completes a successful phase II clinical trial for idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. investor.fibrogen.com [investor.fibrogen.com]
- 8. FibroGen Announces First Patient Dosed in ZEPHYRUS, a Phase 3 Clinical Trial of Pamrevlumab for the Treatment of Patients with Idiopathic Pulmonary Fibrosis | FibroGen, Inc. [fibrogen.gcs-web.com]
- 9. Facebook [cancer.gov]
- 10. FG-3019, a Human Monoclonal Antibody Recognizing Connective Tissue Growth Factor, is Subject to Target-Mediated Drug Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FG-3019, a Human Monoclonal Antibody Recognizing Connective Tissue Growth Factor, is Subject to Target-Mediated Drug Disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. trial.medpath.com [trial.medpath.com]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
